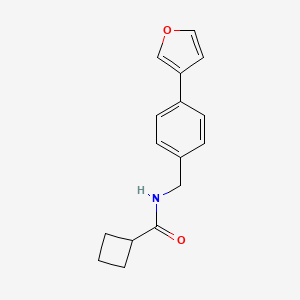
N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae, and microorganisms .Chemical Reactions Analysis
Furan compounds, including FCBC, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .作用机制
The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in cancer cells, bacteria, and fungi. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to disrupt bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi at low concentrations. This compound has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer or antimicrobial agent. In vivo studies have yet to be conducted to determine the pharmacokinetics and toxicity of this compound.
实验室实验的优点和局限性
One advantage of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is its synthetic accessibility, which allows for the optimization of its structure and properties for specific applications. This compound also has a unique cyclic structure, which may confer advantages over linear compounds in terms of stability and selectivity. One limitation of this compound is its limited availability and high cost, which may limit its use in large-scale experiments.
未来方向
Future research on N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide could involve the optimization of its structure and properties for specific applications, such as drug delivery or targeted therapy. In vivo studies could be conducted to determine the pharmacokinetics and toxicity of this compound, as well as its efficacy in animal models of cancer or infectious diseases. Further studies could also investigate the mechanism of action of this compound and its potential interactions with other drugs or compounds. Overall, this compound has shown promise as a versatile and potent synthetic compound for a variety of biomedical applications.
合成方法
The synthesis of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide involves the reaction of 4-(furan-3-yl)benzylamine with cyclobutanecarboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the cyclic amide this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of this compound can be optimized by adjusting the reaction conditions.
科学研究应用
N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have activity against cancer cells, as well as antibacterial and antifungal properties. This compound has also been studied for its potential use as a drug delivery system, due to its ability to target specific cells and tissues.
属性
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(14-2-1-3-14)17-10-12-4-6-13(7-5-12)15-8-9-19-11-15/h4-9,11,14H,1-3,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWYFMXMSWFXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




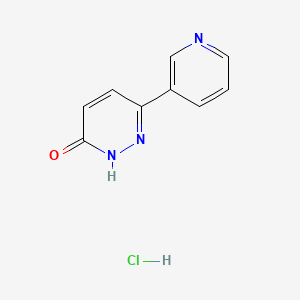
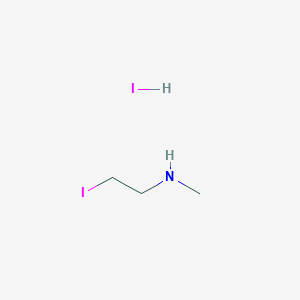
![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2790464.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2790465.png)
![3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2790466.png)
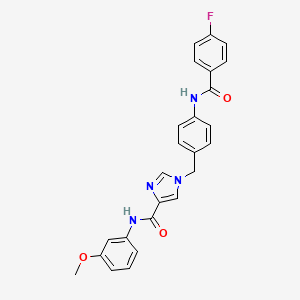
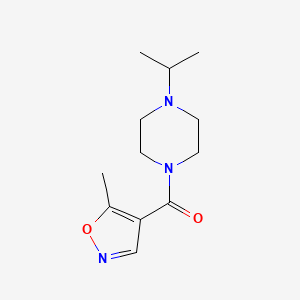
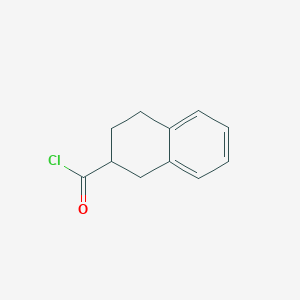
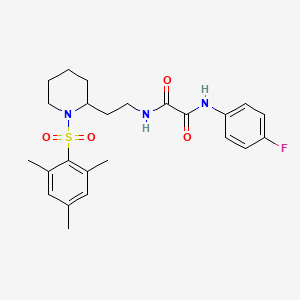
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2790479.png)